1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which make them useful in various applications, including photochromic lenses and molecular switches .
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves a multicomponent reaction. One common method includes the reaction of 4-bromobenzoic acid with naphthol and an aldehyde in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as inhibitors of various enzymes and biological pathways.
Medicine: Some derivatives exhibit anticancer and anti-inflammatory properties.
Industry: Its photochromic properties make it useful in the development of smart materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic transitions. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye . This reaction is reversible, and the compound returns to its original state in the absence of light. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other naphthopyran derivatives, such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties.
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: Used in similar synthetic applications and exhibits unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90251-82-4 |
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Molecular Formula |
C20H13BrO3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C20H13BrO3/c21-14-8-5-13(6-9-14)20(23)16-11-18(22)24-17-10-7-12-3-1-2-4-15(12)19(16)17/h1-10,16H,11H2 |
InChI Key |
HBMJINAKENXDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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